molecular formula C14H14ClN3O B7146864 N-[1-(2-chlorophenyl)pyrazol-3-yl]cyclobutanecarboxamide

N-[1-(2-chlorophenyl)pyrazol-3-yl]cyclobutanecarboxamide

Cat. No.: B7146864
M. Wt: 275.73 g/mol
InChI Key: CBZNWKWPMAGOEV-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)pyrazol-3-yl]cyclobutanecarboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[1-(2-chlorophenyl)pyrazol-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-11-6-1-2-7-12(11)18-9-8-13(17-18)16-14(19)10-4-3-5-10/h1-2,6-10H,3-5H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZNWKWPMAGOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NN(C=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)pyrazol-3-yl]cyclobutanecarboxamide typically involves the reaction of 2-chlorobenzylamine with cyclobutanecarboxylic acid chloride in the presence of a base, followed by cyclization with hydrazine to form the pyrazole ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)pyrazol-3-yl]cyclobutanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2-chlorophenyl)pyrazol-3-yl]cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)pyrazol-3-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include inhibition of inflammatory mediators or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide
  • N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide

Uniqueness

N-[1-(2-chlorophenyl)pyrazol-3-yl]cyclobutanecarboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its biological activities .

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